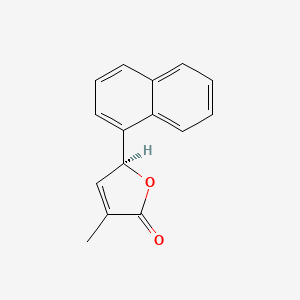![molecular formula C18H20FNO2 B14182103 (2R)-2-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine CAS No. 920802-10-4](/img/structure/B14182103.png)
(2R)-2-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine typically involves the reaction of 4-fluorobenzaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with an appropriate reagent to yield the desired morpholine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(2R)-2-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (2R)-2-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine
- (2R)-2-(4-Bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine
- (2R)-2-(4-Methylphenyl)-4-[(4-methoxyphenyl)methyl]morpholine
Uniqueness
(2R)-2-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them more effective in certain applications.
Propriétés
Numéro CAS |
920802-10-4 |
|---|---|
Formule moléculaire |
C18H20FNO2 |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
(2R)-2-(4-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine |
InChI |
InChI=1S/C18H20FNO2/c1-21-17-8-2-14(3-9-17)12-20-10-11-22-18(13-20)15-4-6-16(19)7-5-15/h2-9,18H,10-13H2,1H3/t18-/m0/s1 |
Clé InChI |
YNXNMLWFJUVWBP-SFHVURJKSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)CN2CCO[C@@H](C2)C3=CC=C(C=C3)F |
SMILES canonique |
COC1=CC=C(C=C1)CN2CCOC(C2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


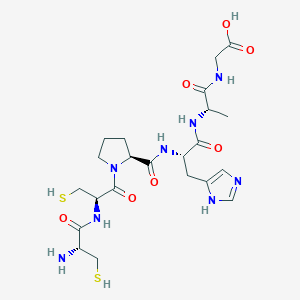
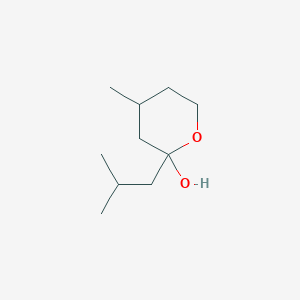
![Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl-](/img/structure/B14182033.png)
![2,2'-{[2-(Benzoyloxy)ethyl]azanediyl}diacetic acid](/img/structure/B14182035.png)
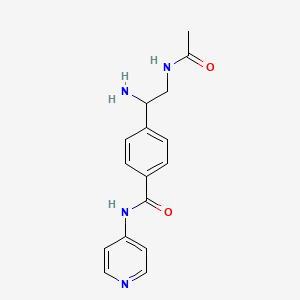
![2-(Diphenylphosphanyl)-6-[2,6-di(propan-2-yl)phenyl]pyridine](/img/structure/B14182052.png)
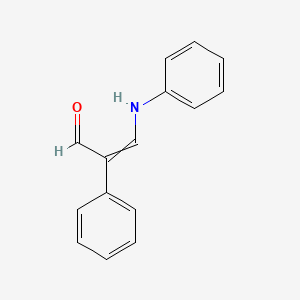
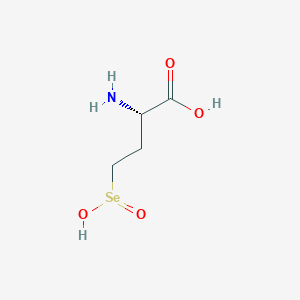
![3-Propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14182073.png)
![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(3-pyridinyl)-](/img/structure/B14182074.png)
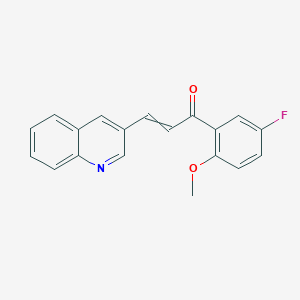
![Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14182095.png)
![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one](/img/structure/B14182107.png)
